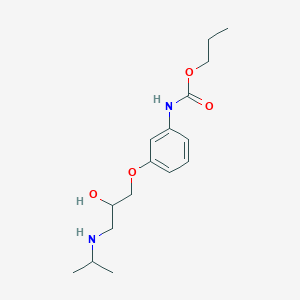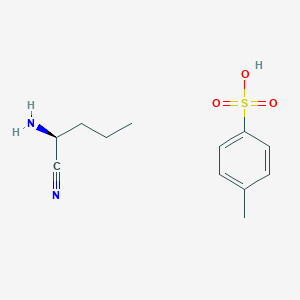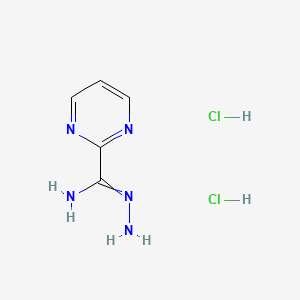
alpha-Ketoisovaleric acid, sodium salt (dimethyl-13C2, 99%; 3-D, 98%)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Ketoisovaleric acid, sodium salt (dimethyl-13C2, 99%; 3-D, 98%): is a labeled compound used extensively in scientific research. It is a short-chain keto acid and a precursor for the synthesis of amino acids such as leucine and valine . The compound is often utilized in nuclear magnetic resonance (NMR) spectroscopy and metabolomics studies due to its isotopic labeling with carbon-13 and deuterium .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Ketoisovaleric acid, sodium salt (dimethyl-13C2, 99%; 3-D, 98%) involves the incorporation of isotopic labels into the molecular structure. This is typically achieved through the use of labeled precursors in a series of chemical reactions. The exact synthetic route can vary, but it generally involves the following steps:
Formation of the keto acid backbone: This can be achieved through the oxidation of a suitable precursor.
Incorporation of isotopic labels: The labeled carbon and deuterium atoms are introduced using labeled reagents.
Conversion to the sodium salt: The final step involves neutralizing the acid with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated systems and reactors helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: Alpha-Ketoisovaleric acid, sodium salt (dimethyl-13C2, 99%; 3-D, 98%) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidation products.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Alpha-Ketoisovaleric acid, sodium salt (dimethyl-13C2, 99%; 3-D, 98%) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of amino acids and other organic compounds.
Biology: The compound is used in studies of metabolic pathways and enzyme kinetics.
Medicine: It is used in research related to metabolic disorders and the development of therapeutic agents.
Industry: The compound is used in the production of labeled compounds for research and development purposes.
Mechanism of Action
The mechanism of action of alpha-Ketoisovaleric acid, sodium salt (dimethyl-13C2, 99%; 3-D, 98%) involves its role as a precursor in metabolic pathways. The compound is converted into amino acids such as leucine and valine through enzymatic reactions. These amino acids are essential for protein synthesis and various metabolic processes. The isotopic labels allow researchers to trace the metabolic fate of the compound and study its interactions with enzymes and other molecules.
Comparison with Similar Compounds
Alpha-Ketoisovaleric acid, sodium salt (unlabeled): This compound has the same chemical structure but lacks the isotopic labels.
Alpha-Ketoisocaproic acid, sodium salt: A similar keto acid with a longer carbon chain.
Alpha-Keto-beta-methylvaleric acid, sodium salt: Another keto acid with a different branching pattern.
Uniqueness: The uniqueness of alpha-Ketoisovaleric acid, sodium salt (dimethyl-13C2, 99%; 3-D, 98%) lies in its isotopic labeling, which makes it particularly useful for NMR spectroscopy and metabolic studies. The labels allow for precise tracking of the compound in biological systems, providing valuable insights into metabolic pathways and enzyme activities.
Properties
Molecular Formula |
C5H8NaO3 |
|---|---|
Molecular Weight |
142.10 g/mol |
InChI |
InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/i1+1,2+1,3D; |
InChI Key |
ZYUOMWUHRSDZMY-VQUYYKNDSA-N |
Isomeric SMILES |
[2H]C([13CH3])([13CH3])C(=O)C(=O)O.[Na] |
Canonical SMILES |
CC(C)C(=O)C(=O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-Amino-4-[(3-chloro-4-fluorophenyl)amino]-7-quinazolinol](/img/structure/B14078845.png)
![5-(2-hydroxy-4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14078847.png)



![8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B14078865.png)

![6-Bromo-1-[(4-bromophenyl)methyl]indole](/img/structure/B14078875.png)
![1H-Pyrazolo[3,4-b]quinoline, 4-(4-methoxyphenoxy)-3-methyl-](/img/structure/B14078883.png)
